2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester
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Overview
Description
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique properties and applications in various research domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester typically involves the deuteration of 2,3-Dihydro-5-benzofuranacetic Acid Methyl EsterThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms within the compound. The final product is often purified using techniques such as chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products are often used in further research and development in various scientific fields .
Scientific Research Applications
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. This makes it a valuable tool in studying complex biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-benzofuranacetic Acid Methyl Ester: The non-deuterated version of the compound.
2,3-Dihydrobenzofuran-5-acetic Acid: A structurally similar compound with different functional groups.
Methyl 2,2-dimethylphenylacetate: Another ester with a similar backbone but different substituents.
Uniqueness
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
methyl 2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3/i7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMKHBXSUGMGA-RJSZUWSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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